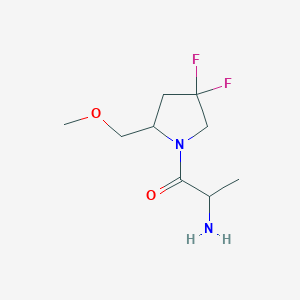
3-(Fluoromethyl)-4-(4-fluorophenyl)pyrrolidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
A study focused on the synthesis and characterization of a related compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, highlights its crystalline structure and the interactions stabilizing its assembly. This research emphasizes the importance of π-π interactions and hydrogen bonding in the molecular assembly, showcasing the compound's potential in materials science and crystal engineering (Sharma et al., 2013).
Chemosensors
Another application involves the use of a pyrrolidine-constrained bipyridyl-dansyl conjugate as a selective chemosensor for Al(3+), demonstrating the compound's utility in developing new sensors for metal ions (Maity & Govindaraju, 2010).
Nonlinear Optics and Drug Design
Research on 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one explores its potential in non-linear optics and as a precursor for drug design. The study investigates its reactivity, stability in water, and interactions with biomolecules, providing insights into its application in developing new therapeutic agents (Murthy et al., 2017).
Spin-Labelling Studies
The synthesis of ortho-fluoronitroaryl nitroxides from related pyrrolidin-1-oxyls illustrates their use in spin-labelling studies, offering tools for probing molecular structures and dynamics in chemical and biological systems (Hankovszky et al., 1989).
19F NMR pH Indicators
A study on the synthesis of fluorinated pyridines, including 4-(fluoromethyl)-2,6-dimethylpyridine, as 19F NMR pH indicators, showcases the application of fluorinated compounds in analytical chemistry for pH measurement and monitoring (Amrollahi, 2014).
Anticoccidial Agents
Investigations into diarylpyrrole compounds as anticoccidial agents highlight the potential of fluorophenyl-pyrrolidine derivatives in veterinary medicine and the development of new treatments for parasitic infections (Qian et al., 2006).
Propriétés
IUPAC Name |
3-(fluoromethyl)-4-(4-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-5-9-6-14-7-11(9)8-1-3-10(13)4-2-8/h1-4,9,11,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSMEJFZGNISFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=C(C=C2)F)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



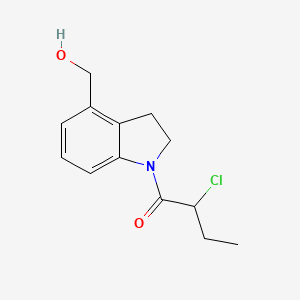
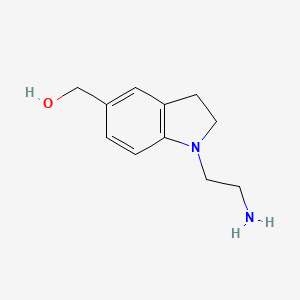

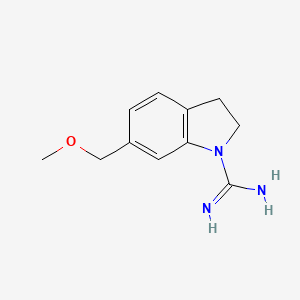
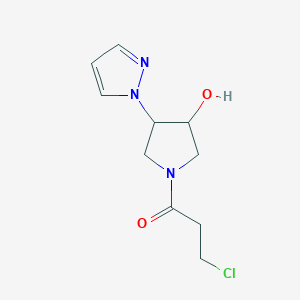

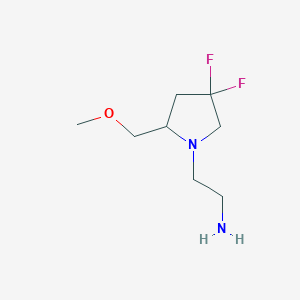
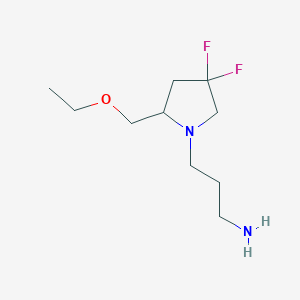
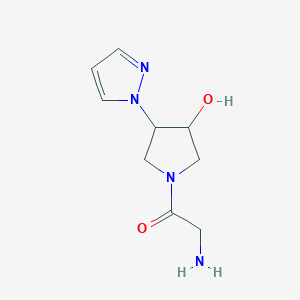
![2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478402.png)
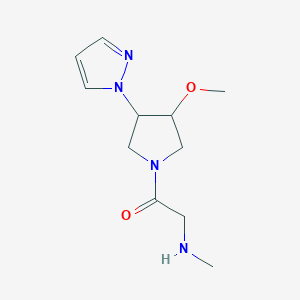
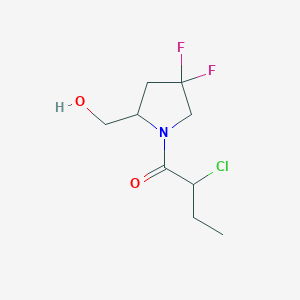
![5-aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478405.png)
